Cas no 2097919-02-1 (N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine)

N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine
- 2097919-02-1
- F6550-6892
- AKOS032467200
- N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- (3-fluoropyridin-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
-
- Inchi: 1S/C13H12FN5O/c14-11-5-15-3-1-10(11)13(20)19-6-9(7-19)18-12-2-4-16-8-17-12/h1-5,8-9H,6-7H2,(H,16,17,18)
- InChI Key: OQWVEUPLWKOOLZ-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1C(N1CC(C1)NC1C=CN=CN=1)=O
Computed Properties
- Exact Mass: 273.10258819g/mol
- Monoisotopic Mass: 273.10258819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 71Ų
N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-6892-20μmol |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-3mg |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-50mg |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-100mg |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-4mg |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-5μmol |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-2mg |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-20mg |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-25mg |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6550-6892-30mg |
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
2097919-02-1 | 30mg |
$119.0 | 2023-09-08 |
N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
Additional information on N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine
Comprehensive Overview of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine (CAS No. 2097919-02-1)
N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine (CAS No. 2097919-02-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure combining fluoropyridine, azetidine, and pyrimidine moieties, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its role as a kinase inhibitor, a class of compounds that play a crucial role in modulating cellular signaling pathways.
The molecular formula of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine reflects its complex yet highly functionalized structure. The presence of a fluorine atom in the pyridine ring enhances its electronic properties, making it a valuable scaffold for medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to the compound's conformational rigidity, which is often desirable in drug design to improve target binding affinity and metabolic stability.
In recent years, the demand for small molecule inhibitors like N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine has surged, driven by advancements in precision medicine and targeted therapy. This compound is frequently explored in the context of cancer research, where kinase inhibitors are pivotal in disrupting aberrant signaling pathways in tumor cells. Additionally, its potential applications extend to inflammatory diseases and autoimmune disorders, areas where kinase modulation is a promising therapeutic strategy.
The synthesis of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine involves multi-step organic reactions, often starting from commercially available 3-fluoropyridine-4-carboxylic acid and azetidin-3-amine. Key steps include amide coupling and nucleophilic substitution, which require careful optimization to achieve high yields and purity. Researchers emphasize the importance of chiral purity and stereoselective synthesis when working with such compounds, as these factors significantly influence biological activity.
From a physicochemical perspective, N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine exhibits moderate solubility in polar organic solvents, which is a critical parameter for its formulation in preclinical studies. Its logP value and hydrogen bonding capacity are carefully evaluated to predict membrane permeability and bioavailability, key considerations in drug development pipelines.
The global market for pharmaceutical intermediates like N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine is experiencing steady growth, with increasing investments in orphan drugs and specialty pharmaceuticals. Contract research organizations (CROs) and academic institutions frequently seek this compound for their screening libraries, particularly in projects related to protein kinase targets. The compound's structure-activity relationship (SAR) studies continue to provide valuable insights for medicinal chemists working on next-generation therapeutics.
Quality control of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine involves rigorous analytical techniques including HPLC, LC-MS, and NMR spectroscopy. These methods ensure batch-to-batch consistency and verify the absence of synthetic impurities that could affect biological testing outcomes. Stability studies under various temperature and humidity conditions are routinely conducted to establish proper storage guidelines for this valuable research chemical.
Recent publications have highlighted innovative applications of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine in chemical biology and proteomics research. Its use as a molecular probe helps elucidate complex cellular signaling networks, contributing to our understanding of disease mechanisms at the molecular level. The compound's selectivity profile against various kinase families makes it particularly useful for target validation studies in academic and industrial settings.
As the pharmaceutical industry continues to embrace fragment-based drug design, compounds like N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine serve as valuable starting points for lead optimization. Its modular structure allows for systematic modifications to enhance potency, selectivity, and drug-like properties. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are frequently employed to guide these optimization efforts.
The safety profile of N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine is an active area of investigation, with particular attention to its in vitro and in vivo toxicity parameters. Standard ADME studies (absorption, distribution, metabolism, and excretion) help researchers understand its pharmacokinetic behavior, while genotoxicity assays assess potential DNA interaction risks. These comprehensive evaluations are essential for translating promising compounds from bench to bedside.
Looking ahead, N-1-(3-fluoropyridine-4-carbonyl)azetidin-3-ylpyrimidin-4-amine represents an important tool compound in the expanding arsenal of targeted therapeutics. Its continued study contributes to the broader field of personalized medicine, where understanding subtle molecular interactions can lead to more effective and safer treatments for complex diseases. As research progresses, this compound may serve as the foundation for novel clinical candidates addressing unmet medical needs.
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